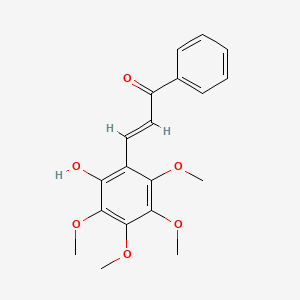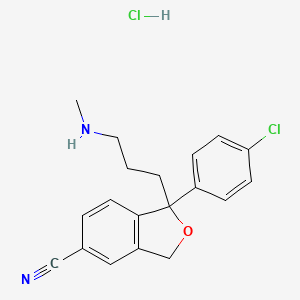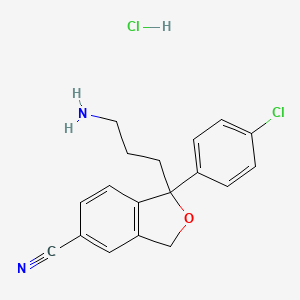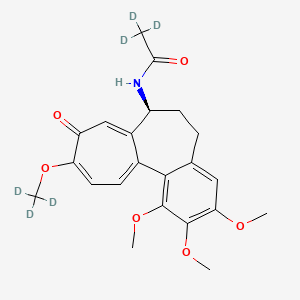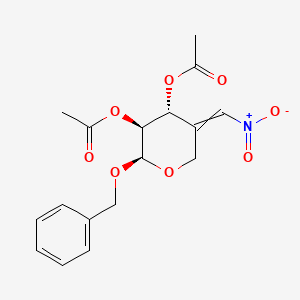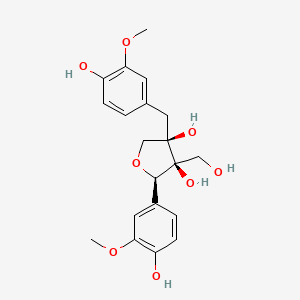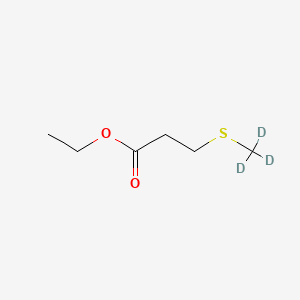
Ethyl 3-(Methyl-d3-mercapto)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(Methyl-d3-mercapto)propionate is a chemical compound with the molecular formula C6H9D3O2S . It is a biochemical used for proteomics research . This compound is also known as Ethyl 3-Mercaptopropionate .
Molecular Structure Analysis
The molecular weight of this compound is 151.24 . The molecular structure of this compound can be represented by the formula C6H9D3O2S .Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.24 . The refractive index n20/D is 1.457 (lit.) . The boiling point is 75-76 °C/10 mmHg (lit.) and the density is 1.059 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Analytical Applications in Wine Research
Ethyl propiolate derivatization has been utilized for analyzing varietal thiols in wine, highlighting its significance in enhancing the sensitivity and user-friendliness of analytical methods for studying compounds such as 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate. This application demonstrates the compound's role in the development of rapid and reproducible analytical protocols, particularly relevant to oenological research (Herbst-Johnstone et al., 2013).
Role in Food Flavor and Aroma Studies
Research into the suppression of certain acids in a Swiss cheese curd slurry system by various volatiles, including methyl mercaptan, suggests the potential use of ethyl 3-(Methyl-d3-mercapto)propionate in studying interactions between volatile compounds and their impact on food flavors and aromas (Castada et al., 2016).
Biomonitoring and Toxicology
The compound's relevance extends to toxicology and biomonitoring, where derivatives such as methyl and ethyl mercapturic acids serve as biomarkers for exposure to various alkylating agents. This application is crucial for assessing occupational and environmental exposures to potentially harmful substances (Eckert & Göen, 2014).
Catalysis and Chemical Synthesis
This compound and its derivatives are also explored in catalysis and chemical synthesis. For instance, studies on the addition of butanethiol to alkyl 3-furyl-3-(diethoxyphosphoryl)acrylates demonstrate the compound's utility in synthesizing various organic molecules, highlighting its versatility in chemical reactions (Pevzner, 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound finds application in the synthesis and characterization of novel materials, such as square planar Pd(II) complexes, which have potential in various industrial and technological applications due to their unique properties (Bharati et al., 2016).
Safety and Hazards
Ethyl 3-(Methyl-d3-mercapto)propionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation and may be fatal if inhaled. It may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl 3-(trideuteriomethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWHRKJEKWJNY-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661963 |
Source


|
| Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-41-8 |
Source


|
| Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
